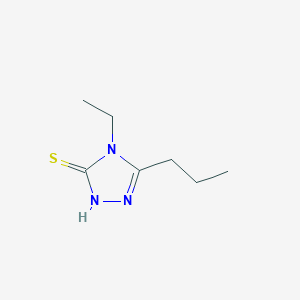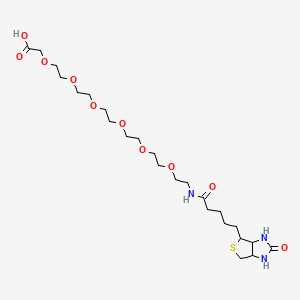
Biotin-PEG6-CH2COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-PEG6-CH2COOH is a compound that combines biotin, polyethylene glycol (PEG), and a carboxylic acid group. Biotin is a B-complex vitamin that has a strong affinity for avidin and streptavidin, making it useful in various biochemical applications. Polyethylene glycol (PEG) is a hydrophilic polymer that enhances the solubility and stability of the compound. The carboxylic acid group allows for further chemical modifications and conjugations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG6-CH2COOH typically involves the conjugation of biotin with a PEG chain that has a terminal carboxylic acid group. The process can be summarized as follows:
Activation of Biotin: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEGylation: The activated biotin is then reacted with PEG6-amine under mild conditions to form Biotin-PEG6-NH2.
Carboxylation: Finally, the amine group of Biotin-PEG6-NH2 is converted to a carboxylic acid group using a carboxylation reagent such as succinic anhydride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin and PEG are reacted in industrial reactors.
Purification: The product is purified using techniques such as chromatography to remove any unreacted starting materials and by-products.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG6-CH2COOH can undergo various chemical reactions, including:
Substitution Reactions: The carboxylic acid group can react with amines to form amide bonds.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Conjugation Reactions: The biotin moiety can bind to avidin or streptavidin, forming strong non-covalent complexes
Common Reagents and Conditions
Coupling Reagents: N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC).
Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF).
Reaction Conditions: Mild temperatures (25-37°C), neutral to slightly basic pH
Major Products
Amides: Formed by reacting with amines.
Esters: Formed by reacting with alcohols.
Biotin-Avidin Complexes: Formed by binding to avidin or streptavidin
Scientific Research Applications
Biotin-PEG6-CH2COOH has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of bioconjugates and PROTACs (proteolysis-targeting chimeras).
Biology: Employed in the labeling and detection of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of diagnostic assays and biosensors .
Mechanism of Action
Biotin-PEG6-CH2COOH exerts its effects through the following mechanisms:
Biotin-Avidin Interaction: The biotin moiety binds strongly to avidin or streptavidin, facilitating the detection and purification of biotinylated molecules.
PEGylation: The PEG chain increases the hydrophilicity and stability of the compound, reducing aggregation and enhancing solubility.
Carboxylation: The carboxylic acid group allows for further chemical modifications and conjugations, enabling the creation of complex bioconjugates
Comparison with Similar Compounds
Biotin-PEG6-CH2COOH can be compared with other similar compounds, such as:
Biotin-PEG3-CH2COOH: Shorter PEG chain, resulting in lower solubility and stability.
N3-PEG6-CH2COOH: Contains an azide group instead of biotin, used in click chemistry applications.
Fmoc-NH-PEG6-CH2COOH: Contains an Fmoc-protected amine group, used in peptide synthesis .
This compound stands out due to its combination of biotin, PEG, and carboxylic acid functionalities, making it highly versatile for various biochemical applications.
Properties
Molecular Formula |
C24H43N3O10S |
|---|---|
Molecular Weight |
565.7 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C24H43N3O10S/c28-21(4-2-1-3-20-23-19(18-38-20)26-24(31)27-23)25-5-6-32-7-8-33-9-10-34-11-12-35-13-14-36-15-16-37-17-22(29)30/h19-20,23H,1-18H2,(H,25,28)(H,29,30)(H2,26,27,31) |
InChI Key |
OSYIWVPFILFDIG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCC(=O)O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


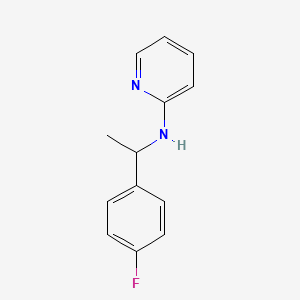
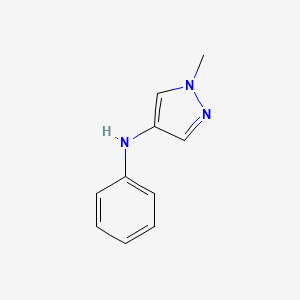
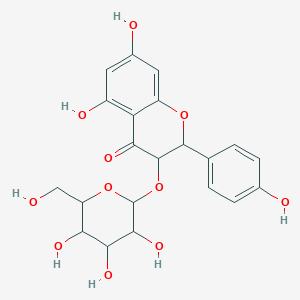
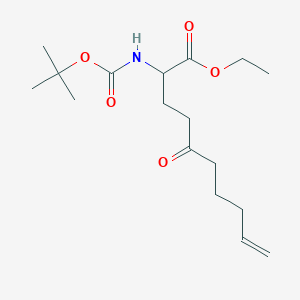
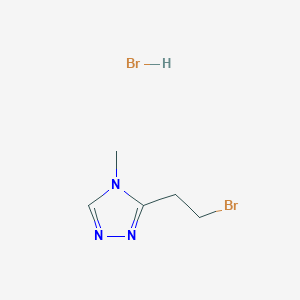
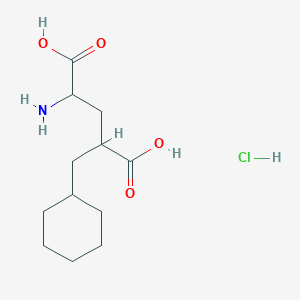
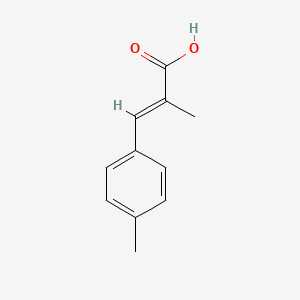
![Tert-butyl (3R)-3-[(2-chloro-5-fluoropyrimidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B12310537.png)
![rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate hydrochloride, trans](/img/structure/B12310539.png)
![Sodium;3,5-dihydroxy-7-[2-methyl-8-(2-methylbutanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate](/img/structure/B12310547.png)
![rac-(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine, cis](/img/structure/B12310553.png)

![2,3,9-trimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-10-ol](/img/structure/B12310566.png)
